molecular formula C20H23FN4O2S B2749111 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-43-3

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2749111
CAS No.: 896677-43-3
M. Wt: 402.49
InChI Key: BOPPSTTUWLMQGZ-UHFFFAOYSA-N
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Description

Chemical compounds with structures similar to the one you mentioned often belong to the class of heterocyclic compounds. These compounds are characterized by rings that contain atoms of at least two different elements . They are often used in the development of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of 4,6-dichloro-2-(propythio)pyrimidine-5-amine involves reactions with sodium dithionite in a mixed solvent of water and an organic solvent .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. They often involve cyclization processes or domino reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. These might include determining the melting point, solubility, and stability of the compound .

Scientific Research Applications

Nonlinear Optical Properties

Research on similar compounds has demonstrated the potential for novel styryl dyes, including derivatives of pyrimidine diones, to exhibit promising third-order nonlinear optical properties. These properties make them suitable for applications in nonlinear optical materials and devices, such as optical limiters, due to their significant two-photon absorption phenomena. The effective third-order susceptibility and nonlinear absorption cross-sections of these compounds indicate their utility in enhancing optical power limiting behavior, which is crucial for the development of advanced optical materials (Shettigar et al., 2009).

Antiviral and Microbicidal Activity

The synthesis of novel analogues of MKC442, a compound structurally related to pyrimidine diones, has shown potent and selective in vitro activity against various strains of HIV, including resistant mutants. These compounds, through modifications to enhance their microbicidal effectiveness, indicate the potential for pyrimidine dione derivatives in the development of new treatments for viral infections, highlighting their role in medical research focused on combating viral diseases (Loksha et al., 2014).

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their intended use. For example, some compounds with similar structures have been found to inhibit certain enzymes, making them potential candidates for cancer treatment .

Future Directions

The future directions in the research of these compounds could involve the development of new synthesis methods, exploration of their potential uses in medicine or agriculture, and further investigation of their physical and chemical properties .

Properties

IUPAC Name

7-(2,2-dimethylpropyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2S/c1-20(2,3)10-14-22-16-15(18(26)25(5)19(27)24(16)4)17(23-14)28-11-12-6-8-13(21)9-7-12/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPPSTTUWLMQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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